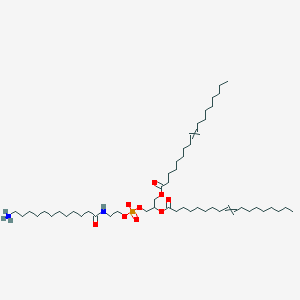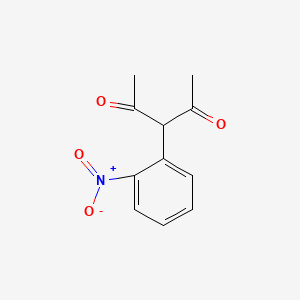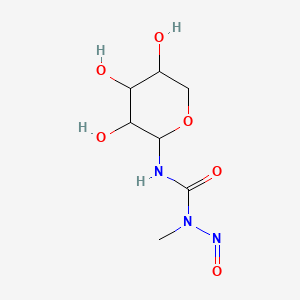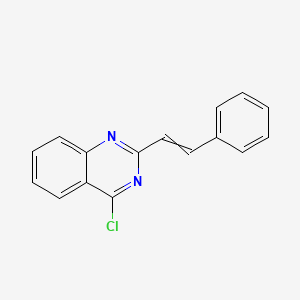![molecular formula C26H32N2O5Si B14088730 1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14088730.png)
1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that features a tert-butyl(diphenyl)silyl protecting group attached to a hydroxymethyl oxolane ring, which is further connected to a methylpyrimidine dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like methylene chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The pyrimidine dione ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups using reagents like TBAF (Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: TBAF in THF (Tetrahydrofuran).
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of deprotected or differently protected derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a prodrug or a drug delivery agent.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group provides steric protection, allowing selective reactions at other functional sites. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl(dimethyl)silyl derivatives: Similar protecting groups with different steric and electronic properties.
Trimethylsilyl derivatives: Less bulky protecting groups that offer different reactivity profiles.
Triphenylsilyl derivatives: More bulky protecting groups with increased stability towards certain conditions.
Uniqueness
1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to the combination of the tert-butyl(diphenyl)silyl group and the pyrimidine dione structure. This combination provides a balance of steric protection and reactivity, making it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C26H32N2O5Si |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
1-[4-[tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H32N2O5Si/c1-18-16-28(25(31)27-24(18)30)23-15-21(22(17-29)32-23)33-34(26(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,21-23,29H,15,17H2,1-4H3,(H,27,30,31) |
InChI-Schlüssel |
HEHSUGMKUBTCGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)
![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)

![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088670.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14088674.png)
![1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088686.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)

![methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate](/img/structure/B14088696.png)


![1-(4-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088725.png)
